Cas no 55512-98-6 (N-Carbamyl-DL-α-amino-N-butyric Acid)
N-Carbamyl-DL-α-amino-N-butyric Acid Chemical and Physical Properties
Names and Identifiers
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- n-carbamyl-dl-alpha-amino-n-butyric acid
- 2-(Carbamoylamino)butanoic acid
- 2-[(aminocarbonyl)amino]Butanoic acid
- (+-)-2-Ureido-buttersaeure
- 2-Ureido-buttersaeure
- 2-ureido-butyric acid
- AC1N3ZXV
- AC1Q2SK2
- AC1Q2SK3
- C-Aethyl-hydantoinsaeure
- CTK8F3915
- DL-2-Ureido-buttersaeure
- AKOS008045801
- G31644
- SCHEMBL5475677
- EN300-13497
- Z90663559
- DB-292420
- ureidobutyric acid
- DTXSID20399261
- HMS1783D16
- 2-Ureidobutanoic acid
- 55512-98-6
- 2-Ureidobutanoicacid
- CS-0233619
- N-Carbamyl-DL-α-amino-N-butyric Acid
-
- Inchi: 1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
- InChI Key: YZKPZSDKMUSSHE-UHFFFAOYSA-N
- SMILES: OC(C(CC)NC(N)=O)=O
Computed Properties
- Exact Mass: 146.06914219g/mol
- Monoisotopic Mass: 146.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 92.4Ų
N-Carbamyl-DL-α-amino-N-butyric Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C183758-50mg |
N-Carbamyl-DL-α-amino-N-butyric Acid |
55512-98-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C183758-100mg |
N-Carbamyl-DL-α-amino-N-butyric Acid |
55512-98-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C183758-500mg |
N-Carbamyl-DL-α-amino-N-butyric Acid |
55512-98-6 | 500mg |
$ 230.00 | 2022-06-06 | ||
| A2B Chem LLC | AG19045-50mg |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 50mg |
$74.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-100mg |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 100mg |
$93.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-250mg |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 250mg |
$119.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-500mg |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 500mg |
$166.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-1g |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 1g |
$203.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-2.5g |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 2.5g |
$366.00 | 2024-04-19 | |
| A2B Chem LLC | AG19045-5g |
N-CARBAMYL-DL-ALPHA-AMINO-N-BUTYRIC ACID |
55512-98-6 | 95% | 5g |
$525.00 | 2024-04-19 |
N-Carbamyl-DL-α-amino-N-butyric Acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on N-Carbamyl-DL-α-amino-N-butyric Acid
N-Carbamyl-DL-α-amino-N-butyric Acid (CAS No. 55512-98-6): A Comprehensive Overview
N-Carbamyl-DL-α-amino-N-butyric Acid (CAS No. 55512-98-6) is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as N-Carbamyl-DL-α-aminobutyric acid, is a derivative of γ-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system (CNS). The addition of the carbamyl group to the GABA molecule imparts distinct chemical and biological properties, making it a valuable subject of study.
The chemical structure of N-Carbamyl-DL-α-amino-N-butyric Acid consists of a four-carbon chain with an amino group and a carboxylic acid group, similar to GABA. However, the presence of the carbamyl group at the α-position introduces additional reactivity and functional versatility. This structural modification can influence the compound's solubility, stability, and interactions with biological systems.
In recent years, research on N-Carbamyl-DL-α-amino-N-butyric Acid has expanded to explore its potential applications in various fields. One of the key areas of interest is its role in modulating neurotransmitter systems. GABA is known for its inhibitory effects on neuronal activity, and derivatives like N-Carbamyl-DL-α-amino-N-butyric Acid may offer new avenues for therapeutic interventions in neurological disorders.
Studies have shown that N-Carbamyl-DL-α-amino-N-butyric Acid can interact with GABA receptors, potentially influencing their function and signaling pathways. This interaction could have implications for conditions such as anxiety, epilepsy, and sleep disorders. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that N-Carbamyl-DL-α-amino-N-butyric Acid exhibits potent GABAergic activity, suggesting its potential as a lead compound for drug development.
Beyond its neuropharmacological properties, N-Carbamyl-DL-α-amino-N-butyric Acid has also been investigated for its effects on cellular metabolism and signaling pathways. Research conducted at the University of California, Los Angeles (UCLA) revealed that this compound can modulate mitochondrial function and energy production in cells. These findings suggest that N-Carbamyl-DL-α-amino-N-butyric Acid may have broader applications in metabolic disorders and aging-related conditions.
The synthesis of N-Carbamyl-DL-α-amino-N-butyric Acid involves several well-established chemical reactions. One common method involves the reaction of DL-α-amino-N-butyric acid with urea under controlled conditions to form the carbamyl derivative. The purity and yield of the final product can be optimized by fine-tuning reaction parameters such as temperature, pressure, and catalysts.
In terms of safety and handling, it is important to note that while N-Carbamyl-DL-α-amino-N-butyric Acid is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be worn during laboratory work involving this compound.
The commercial availability of N-Carbamyl-DL-α-amino-N-butyric Acid has increased over the years, making it more accessible for researchers and pharmaceutical companies. Several suppliers now offer high-purity forms of this compound for use in various applications. This increased availability has facilitated further research and development efforts aimed at unlocking its full potential.
In conclusion, N-Carbamyl-DL-α-amino-N-butyric Acid (CAS No. 55512-98-6) is a promising compound with diverse applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and biological properties make it an intriguing subject for ongoing studies. As research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, it is likely that this compound will play an increasingly important role in advancing our understanding of neurotransmitter systems and related disorders.
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